Methyl chloro[(2-nitrophenyl)hydrazono]acetate
Description
Methyl chloro[(2-nitrophenyl)hydrazono]acetate is a hydrazone derivative characterized by a methyl ester group, a reactive chloro substituent, and a 2-nitrophenyl hydrazone moiety. This compound belongs to a broader class of α-chloro-hydrazono esters, which are pivotal intermediates in heterocyclic chemistry for synthesizing thiazoles, thiadiazoles, and spirocyclic systems . The 2-nitro group on the phenyl ring imparts strong electron-withdrawing effects, enhancing electrophilicity at the α-carbon and influencing reactivity in nucleophilic substitutions or cyclocondensation reactions .
Properties
IUPAC Name |
methyl (2Z)-2-chloro-2-[(2-nitrophenyl)hydrazinylidene]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4/c1-17-9(14)8(10)12-11-6-4-2-3-5-7(6)13(15)16/h2-5,11H,1H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMNTWYIQEDRPRS-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N/NC1=CC=CC=C1[N+](=O)[O-])/Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl chloro[(2-nitrophenyl)hydrazono]acetate typically involves the reaction of 2-nitrophenylhydrazine with methyl chloroacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hydrazono linkage . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Methyl chloro[(2-nitrophenyl)hydrazono]acetate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, using reagents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis of Bioactive Compounds
Methyl chloro[(2-nitrophenyl)hydrazono]acetate serves as an important intermediate in the synthesis of various bioactive compounds. Its structural properties allow it to participate in nucleophilic substitution reactions, making it valuable for creating derivatives with enhanced biological activity.
Case Study: Antifungal Activity
A study demonstrated the synthesis of derivatives from similar hydrazone compounds, which exhibited antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. The derivatives showed minimum inhibitory concentrations (MICs) ranging from 0.57 to 2.78 mg/L, indicating their potential as antifungal agents .
Pharmacological Applications
The pharmacological potential of this compound lies in its ability to form complexes with various biological targets.
Anticancer Research
Research indicates that hydrazone derivatives can inhibit tubulin polymerization, a critical process for cancer cell proliferation. Compounds with similar structures have shown IC50 values as low as 2.6 nM against various cancer cell lines, suggesting that this compound could be explored for its anticancer properties.
| Compound Type | IC50 (nM) | Target Cell Line |
|---|---|---|
| Hydrazone Derivative | 2.6 - 18 | Various Cancer Cell Lines |
| Hydrazone Derivative | 9.5 - 33 | Murine Cancer Cell Lines |
| Hydrazone Derivative | 12 - 15 | Human Cancer Cell Lines |
Potential in Dye Chemistry
This compound is also being investigated for its applications in dye chemistry. Its ability to form stable complexes makes it suitable for use as a colorant in various materials, including textiles and keratin fibers.
Case Study: Colorant Properties
A patent describes the use of hydrazone compounds as non-oxidative colorants for keratin fibers, highlighting their effectiveness in achieving vibrant color shades without damaging the substrate . This application opens avenues for environmentally friendly dyeing processes.
Environmental Chemistry
The compound's reactivity allows it to be utilized in environmental chemistry, particularly in the synthesis of agents that can degrade pollutants or act as sensors for environmental monitoring.
Research Findings
Studies have shown that derivatives of similar hydrazones can be engineered to detect heavy metals or other pollutants in water systems, contributing to environmental protection efforts .
Mechanism of Action
The mechanism of action of Methyl chloro[(2-nitrophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The nitrophenyl group can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The hydrazono group may also play a role in its bioactivity by forming reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their substituent variations:
Key Observations :
- Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The 2-nitro group (as in the target compound) enhances electrophilicity, favoring cyclization reactions (e.g., thiazole formation) . In contrast, the 2-chloro-5-nitro derivative may exhibit dual reactivity due to the chloro substituent.
- Electron-Donating Groups (EDGs) : The 4-methoxy group reduces α-carbon reactivity but improves stability and hydrogen-bonding capacity, as seen in crystal structures .
- Stereochemistry: Z-configuration predominates in hydrazono esters (e.g., ), stabilizing intramolecular hydrogen bonds (N–H···O=C) that influence crystal packing and melting points .
Physicochemical Properties
- Melting Points : Nitro-substituted derivatives (e.g., 37522-26-2 ) generally exhibit higher melting points (>150°C) due to stronger intermolecular interactions compared to methoxy or methyl analogues .
- Solubility: Ethyl esters (e.g., 27143-07-3 ) are more soluble in organic solvents (e.g., ethanol, DCM) than methyl esters, which may aggregate in polar media.
- Stability : The 2-nitro group increases susceptibility to photodegradation compared to EDG-containing derivatives .
Biological Activity
Methyl chloro[(2-nitrophenyl)hydrazono]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antitumor and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
This compound can be synthesized through various chemical reactions involving hydrazones and acetic acid derivatives. The synthesis typically involves the reaction of 2-nitrophenylhydrazine with methyl chloroacetate under controlled conditions, which facilitates the formation of the hydrazone linkage.
Antitumor Activity
Recent studies have highlighted the antitumor potential of similar hydrazone derivatives. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast cancer (MCF-7) cells. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. A study indicated that certain hydrazone derivatives exhibited IC50 values as low as 7.82 µM against A549 lung cancer cells, suggesting promising therapeutic applications .
Antimicrobial Activity
The antimicrobial properties of this compound are also noteworthy. Similar compounds have shown effectiveness against a range of pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans. In vitro studies reported minimum inhibitory concentrations (MICs) for these derivatives ranging from 0.22 to 0.25 µg/mL, indicating potent antimicrobial activity .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some hydrazones inhibit key enzymes involved in cellular processes, such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial growth and proliferation.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
- Biofilm Disruption : Certain derivatives exhibit the ability to disrupt biofilm formation in pathogenic bacteria, enhancing their efficacy as antimicrobial agents .
Case Studies
Q & A
Q. What are the optimal synthetic methodologies for preparing Methyl chloro[(2-nitrophenyl)hydrazono]acetate?
Answer: The compound is synthesized via diazotization and coupling reactions (adapted from hydrazonoyl chloride chemistry). Key steps include:
- Diazonium salt formation : Treat 2-nitroaniline with NaNO₂ and HCl at 0–5°C to generate the diazonium salt .
- Coupling reaction : React the diazonium salt with methyl 2-chloroacetoacetate in methanol or ethanol, buffered with sodium acetate to stabilize intermediates .
- Workup : Isolate the product via filtration, wash with water, and recrystallize from ethanol (yields ~75–85%) .
Critical parameters : Maintain low temperature (<5°C) during diazotization to prevent decomposition. Use excess methyl 2-chloroacetoacetate (1.2–1.5 eq) to drive the reaction .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
Answer:
Q. What solvent systems are effective for recrystallization to achieve high purity?
Answer: Ethanol (95%) or ethyl acetate/n-hexane mixtures (1:3 v/v) are optimal. The compound’s moderate solubility in ethanol at room temperature allows for slow crystallization, minimizing impurities . For larger-scale purification, use column chromatography (silica gel, eluent: ethyl acetate/hexane 20:80) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cyclocondensation reactions?
Answer:
- DFT Calculations : Model the electron density of the hydrazono group and chloroacetate moiety to identify reactive sites. The chloro group acts as an electrophilic center, while the hydrazono nitrogen participates in nucleophilic attacks .
- Transition State Analysis : Simulate pathways for heterocycle formation (e.g., pyrazoles or pyridines) via cyclocondensation with enamines or azides .
- Hirshfeld Surface Analysis : Predict crystal packing interactions (e.g., hydrogen bonds between N–H and carbonyl O) to guide solvent selection .
Q. How to resolve contradictions in reaction yields when varying solvents or bases?
Answer:
- Case Study : Lower yields in polar aprotic solvents (DMF) vs. ethers (THF) may arise from side reactions (e.g., hydrolysis of the chloro group in DMF). Verify via HPLC-MS to detect by-products .
- Base Selection : Sodium acetate (mild base) minimizes ester hydrolysis compared to stronger bases like NaOH. Use kinetic studies (monitoring via TLC) to optimize base stoichiometry .
- Statistical Design : Apply a Box-Behnken design to evaluate solvent polarity, temperature, and base strength interactions .
Q. What role does this compound play in synthesizing fused heterocycles for pharmaceutical intermediates?
Answer: The compound serves as a versatile building block for:
- Pyrazolo[3,4-c]pyridines : React with morpholine derivatives under microwave irradiation (100°C, 30 min) to form anticoagulant intermediates like Apixaban precursors .
- Spirooxindoles : Cyclize with isatins in acetic acid to generate spiro compounds with antitumor activity .
Mechanistic Insight : The Z-configuration of the hydrazono group (confirmed by X-ray ) directs regioselectivity in cycloadditions.
Q. How to refine the crystal structure of this compound using SHELX and ORTEP?
Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction. Index reflections with SHELXT .
- Refinement in SHELXL :
- ORTEP Visualization : Generate thermal ellipsoid plots at 50% probability to validate the Z-configuration and hydrogen-bonding network (e.g., N–H⋯O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
